1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea
Description
1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is a small-molecule compound featuring a tetrahydroindazole core substituted with a methyl group at the 1-position and a phenylurea moiety linked via a methylene group at the 3-position.
Properties
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHLGGSUJXJGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine: This intermediate can be synthesized through the reduction of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl chloride.
Reaction with phenyl isocyanate: The intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea exerts its effects involves interaction with specific molecular targets and pathways. The phenyl group may interact with receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroindazole Ring
- 1-Cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea (BK50885): Structural Difference: Replaces the phenyl group in the urea moiety with a cyclohexyl group. Impact: The cyclohexyl group increases lipophilicity (logP inferred from molecular weight 290.40 vs.
- 1-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole :
- Structural Difference : Contains a trifluoromethyl group at the 3-position and a pyrrolidinylcarbonylphenyl group at the 1-position.
- Impact : The electron-withdrawing trifluoromethyl group may alter electronic distribution and metabolic stability compared to the methyl group in the target compound .
Functional Group Replacements
- 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32286-99-0): Structural Difference: Replaces the urea-methylene group with a carboxylic acid.
- Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS 86477-09-0): Structural Difference: Features a pyrrolo-pyrazole core instead of tetrahydroindazole.
Urea Derivatives with Varied Substituents
- N-Phenylindazolyl Diarylureas: Structural Difference: Incorporates a second aryl group in the urea moiety (diarylurea vs. mono-phenylurea). Impact: Enhanced π-π stacking interactions may improve binding affinity to hydrophobic protein pockets, as seen in anticancer applications .
- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Structural Difference: Substitutes the tetrahydroindazole-methylene group with a dimethylaminopropyl chain.
- 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea :
Physicochemical Properties
*logP estimated via fragment-based methods (e.g., Crippen’s method).
Biological Activity
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the indazole family, which is known for its diverse range of biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 299.38 g/mol |
| IUPAC Name | N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylurea |
| CAS Number | Not available |
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that compounds containing the indazole moiety exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 40.5 nM against certain cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways critical for tumor growth. The indazole scaffold has been linked to enzyme inhibition that disrupts cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the indazole ring in enhancing biological activity. Modifications at various positions on the indazole structure can lead to improved potency against cancer cell lines .
Case Studies
Several case studies have explored the biological activity of related compounds:
- FGFR Inhibition : A related compound demonstrated potent inhibition of Fibroblast Growth Factor Receptor (FGFR) with an IC50 value as low as 2.9 nM, indicating strong enzymatic inhibition and potential for therapeutic application in cancers driven by FGFR signaling .
- Dual Mechanism Inhibition : Another study reported a compound with dual mechanisms of action targeting both Aurora A and B kinases, showcasing the versatility and potential therapeutic applications of indazole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between indazole-derived amines and phenylurea precursors. For example, a peptide coupling strategy using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) is effective for forming the urea linkage. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometric ratios of reactants significantly impact yield. Catalytic hydrogenation (Pd/C, H₂) may be required to reduce intermediates, as seen in analogous indazolyl urea syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) resolve the indazole methyl group, tetrahydroindazolyl protons, and phenylurea aromatic signals. Coupling constants confirm stereochemistry .
- X-ray Crystallography : Single-crystal diffraction (Cu-Kα radiation) provides absolute configuration validation, particularly for the tetrahydroindazolyl core and urea linkage geometry. Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
Q. What preliminary in vitro assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PKA, CDK) or receptors (e.g., mGluR5) using fluorogenic substrates or radioligand binding (IC₅₀ determination) .
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., GBM) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacodynamic profile of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the phenylurea moiety (e.g., electron-withdrawing/-donating groups) and indazolyl methyl position. Use parallel synthesis or combinatorial libraries .
- Computational Modeling : Dock optimized structures into target binding pockets (e.g., AMPA receptors) using molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict binding affinities .
Q. What experimental strategies resolve contradictions in pharmacological data across different studies (e.g., conflicting IC₅₀ values for kinase inhibition)?
- Methodological Answer :
- Standardized Assay Replication : Control variables such as buffer pH, ATP concentration, and enzyme purity. Use reference inhibitors (e.g., staurosporine for kinases) for cross-study validation .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets, accounting for methodological differences (e.g., fluorescence vs. radiometric detection) .
Q. What experimental frameworks are suitable for assessing the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Partitioning Studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict bioavailability .
- Biotic Degradation Assays : Use OECD 301F (ready biodegradability) or microbial consortia from contaminated sites to track metabolite formation via LC-MS/MS .
- Ecotoxicology : Acute toxicity testing in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to establish EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
